3-Chloro-5-cyclopropoxyisonicotinonitrile
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Overview
Description
3-Chloro-5-cyclopropoxyisonicotinonitrile, with the chemical formula C9H7ClN2O, is a fascinating compound. It is also known by its synonyms: 3-Chloro-5-cyclopropoxypyridine-4-carbonitrile . This compound combines a chloro-substituted pyridine ring with a cyclopropoxy group, resulting in unique properties.
Preparation Methods
Synthetic Routes:
Several synthetic routes lead to the formation of 3-Chloro-5-cyclopropoxyisonicotinonitrile. One common approach involves the reaction of 3-chloroisonicotinonitrile with cyclopropylamine. The reaction proceeds under appropriate conditions to yield the desired compound.
Industrial Production:
While specific industrial production methods are proprietary, manufacturers typically optimize the synthetic route for efficiency, scalability, and purity.
Chemical Reactions Analysis
3-Chloro-5-cyclopropoxyisonicotinonitrile participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the cyclopropoxy group or the chlorine atom may be replaced by other functional groups.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Reagents like sodium hydroxide, hydrogen peroxide, and various nucleophiles are often employed.
Major Products: The specific products formed depend on the reaction conditions and substituents involved.
Scientific Research Applications
3-Chloro-5-cyclopropoxyisonicotinonitrile finds applications across scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, especially in drug discovery.
Medicine: Research explores its pharmacological properties and potential therapeutic applications.
Industry: May serve as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The precise mechanism by which 3-Chloro-5-cyclopropoxyisonicotinonitrile exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 3-Chloro-5-cyclopropoxyisonicotinonitrile is unique due to its cyclopropoxy group, similar compounds include other chloro-substituted pyridines or nitriles. its specific combination of features sets it apart.
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyloxypyridine-4-carbonitrile |
InChI |
InChI=1S/C9H7ClN2O/c10-8-4-12-5-9(7(8)3-11)13-6-1-2-6/h4-6H,1-2H2 |
InChI Key |
LHDCLHMFKPGQMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2C#N)Cl |
Origin of Product |
United States |
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